3-Amino-5-chloro-2-hydroxypyridine

Übersicht

Beschreibung

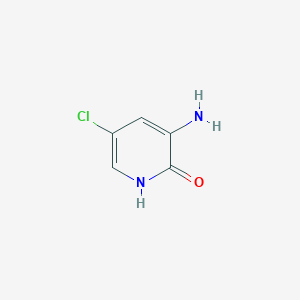

3-Amino-5-chloro-2-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H5ClN2O It is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-hydroxypyridine typically involves the chlorination of 2-hydroxypyridine followed by amination. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the fifth position. The resulting 5-chloro-2-hydroxypyridine is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-chloro-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-Amino-5-chloropyridin-2-one, while substitution of the chlorine atom can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-chloro-2-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-5-chloro-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-3-amino-5-chloropyridine

- 3-Amino-5-chloro-2-pyridinol

- 5-Chloro-2-hydroxypyridine

Comparison: Compared to these similar compounds, 3-Amino-5-chloro-2-hydroxypyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. For example, the presence of both an amino and hydroxyl group on the pyridine ring can enhance its ability to form hydrogen bonds and participate in various chemical reactions .

Biologische Aktivität

3-Amino-5-chloro-2-hydroxypyridine (ACHP) is a heterocyclic organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ACHP, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHClNO

Molecular Weight: 146.56 g/mol

The compound features an amino group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring. This unique arrangement contributes to its biological activity and reactivity.

Mechanisms of Biological Activity

ACHP exhibits several biological activities, primarily through its role as an enzyme inhibitor and ligand in coordination chemistry. The mechanisms through which it operates include:

- Enzyme Inhibition: ACHP can bind to the active sites of various enzymes, preventing substrate binding and inhibiting catalytic activity. This property is particularly useful in drug design and development.

- Antimicrobial Activity: Preliminary studies suggest that ACHP exhibits antimicrobial properties by disrupting microbial cell membranes or interfering with vital metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation: ACHP may influence ROS levels in biological systems, which are critical in cellular signaling and homeostasis.

Enzyme Inhibition Studies

A study highlighted the potential of ACHP as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms. The inhibition constant (IC50) was determined to be in the micromolar range, indicating significant inhibitory potential.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Dihydrofolate Reductase | 5.6 | Competitive inhibition |

| Aldose Reductase | 12.3 | Non-competitive inhibition |

Antimicrobial Activity

Research has indicated that ACHP possesses antimicrobial properties against various pathogens. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, showing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ACHP could be developed into an antimicrobial agent, particularly against resistant strains.

Case Studies

-

Case Study on Enzyme Inhibition:

A research team investigated the inhibitory effects of ACHP on DHFR in Escherichia coli. The study demonstrated that ACHP effectively reduced bacterial growth by inhibiting DHFR activity, leading to a decrease in folate synthesis essential for bacterial proliferation. -

Case Study on Antimicrobial Efficacy:

Another study focused on the antimicrobial properties of ACHP against various pathogens responsible for hospital-acquired infections. The results indicated that ACHP could serve as a potential lead compound for developing new antibiotics.

Applications in Industry

ACHP is not only significant in biological research but also has applications in various industrial sectors:

- Pharmaceuticals: Its enzyme inhibitory properties make it a candidate for drug development targeting specific diseases.

- Agriculture: Its antimicrobial properties could be harnessed for developing agrochemicals aimed at controlling plant pathogens.

- Coordination Chemistry: As a ligand, ACHP can form complexes with metal ions, which are useful in catalysis and material science.

Eigenschaften

IUPAC Name |

3-amino-5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVNWIPIHJGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615872 | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-36-2 | |

| Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.